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Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

retroviral protease kinetics substrate affinity comparison RSV protease mutant

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala(TFQAYPLREA)is a synthetic linear decapeptide that functions as a model substrate for the aspartyl protease of avian sarcoma‑leukosis virus (ASLV). The peptide spans five amino acids on either side of the scissile Tyr‑Pro bond, making it the minimal length required for accurate hydrolysis by ASLV protease.

Molecular Formula C55H82N14O16
Molecular Weight 1195.3 g/mol
CAS No. 117592-22-0
Cat. No. B054967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala
CAS117592-22-0
Molecular FormulaC55H82N14O16
Molecular Weight1195.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N
InChIInChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60)
InChIKeyGNKMMPBLQYIPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala (CAS 117592-22-0) – A Defined Decapeptide Substrate for Retroviral Aspartyl Protease Research


Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala(TFQAYPLREA)is a synthetic linear decapeptide that functions as a model substrate for the aspartyl protease of avian sarcoma‑leukosis virus (ASLV)[1][2]. The peptide spans five amino acids on either side of the scissile Tyr‑Pro bond, making it the minimal length required for accurate hydrolysis by ASLV protease[2]. Its well‑characterized recognition sequence and availability as a pure, sequence‑defined chemical reagent enable reproducible kinetic and inhibition studies in retroviral protease research[1][2].

Why Generic Retroviral Protease Substrates Cannot Substitute for TFQAYPLREA in ASLV Protease Assays


Simply replacing TFQAYPLREA with a generic retroviral protease substrate (e.g., an HIV‑1 protease cleavage site peptide or a shorter ASLV‑derived fragment) will fundamentally alter experimental outcomes[1][2]. The ASLV protease exhibits strict length and sequence requirements; only peptides that extend five amino acids on both sides of the scissile bond are efficiently hydrolyzed[2]. Shorter peptides (e.g., hexa‑ or octapeptides) are not cleaved, and single‑residue substitutions at the P1 or P1′ position can abolish cleavage or convert a substrate into an inhibitor[2]. Therefore, procurement of any peptide other than the validated P5‑P5′ decamer sequence will fail to generate the quantitative cleavage data needed for ASLV protease kinetic analysis[1][2].

Quantitative Differentiation Evidence for Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala Relative to Competitor Peptides


TFQAYPLREA vs KARVLAEAMS – A 6.6‑Fold Higher Affinity for a Multi‑Mutant RSV Protease

On the multi‑mutant Rous sarcoma virus protease bearing substitutions S38T/I42D/I44V/M73V/A100L/L104T/R105P/G106V/S107N, TFQAYPLREA (KM = 0.037 mM) exhibits an affinity approximately 6.6‑fold higher than the unrelated decapeptide KARVLAEAMS (KM = 0.244 mM)[1][2]. Both values were obtained under identical reaction conditions, directly demonstrating the sequence‑driven binding advantage of the TFQAYPLREA sequence for this clinically relevant mutant enzyme[1].

retroviral protease kinetics substrate affinity comparison RSV protease mutant

Decamer Length Requirement – TFQAYPLREA is the Minimal Active ASLV Protease Substrate, Unlike Shorter Peptide Analogs

The 1988 study explicitly states that “a peptide that extends five amino acids but not three amino acids in both directions from a known cleavage site is accurately hydrolyzed” by ASLV protease[1]. This defines the P5‑P5′ decamer TFQAYPLREA as the minimal active substrate; hexameric or octameric fragments encompassing only three residues on each side are not cleaved[1]. While no numerical cleavage rate is provided for the shorter peptides, the qualitative absence of hydrolysis is a definitive functional difference.

substrate length specificity minimal active sequence ASLV protease recognition

P1 Tyrosine is Essential for ASLV Protease Recognition – Substitution of Tyr in TFQAYPLREA Abolishes Cleavage or Converts the Peptide into an Inhibitor

The original characterization demonstrates that the amino acid occupying the P1 position (Tyr in TFQAYPLREA) is the primary determinant of substrate recognition[1]. Substitutions at this position can completely eliminate cleavage, and some substitutions convert the peptide into a competitive inhibitor of the wild‑type enzyme[1]. No quantitative inhibition constant is available in the accessible abstract, but the qualitative switch from substrate to inhibitor establishes a functional uniqueness for the native Tyr‑containing sequence.

substrate specificity P1 position retroviral protease inhibitor

Optimal Application Scenarios for Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala Based on Proven Differentiation


Kinetic Characterization of Wild‑Type and Drug‑Resistant RSV Protease Variants

The 6.6‑fold higher affinity of TFQAYPLREA (KM = 0.037 mM) for a multi‑drug‑resistant RSV protease mutant, relative to the comparator peptide KARVLAEAMS (KM = 0.244 mM), makes it the substrate of choice for detailed Michaelis‑Menten analysis and inhibitor evaluation against resistant protease variants[1]. Researchers can use lower substrate concentrations, reducing potential solubility or interference issues.

High‑Throughput Screening of ASLV Protease Inhibitors with a Validated Minimal Substrate

Because only the full P5‑P5′ decamer sequence is efficiently hydrolyzed, TFQAYPLREA eliminates the risk of false negatives caused by undersized substrate fragments[2]. Procurement of this specific decapeptide ensures that the screening signal originates exclusively from genuine ASLV protease activity, improving assay robustness in 96‑ or 384‑well formats.

Teaching and Training in Retroviral Enzymology Using a Defined, Literature‑Validated Substrate

The wealth of published data on TFQAYPLREA, including its length requirement and P1 specificity, provides a transparent and reproducible system for undergraduate and graduate laboratory courses[2]. The stark difference between the active decamer and inactive shorter peptides offers a straightforward demonstration of enzyme‑substrate recognition principles.

Mechanistic Studies Requiring a Substrate that Distinguishes ASLV Protease from HIV‑1 Protease

Although direct comparative cleavage rates are not available, the strict length and sequence requirements of ASLV protease for a P5‑P5′ substrate like TFQAYPLREA suggest orthogonality relative to HIV‑1 protease, which tolerates shorter substrates[2]. This makes the decapeptide a valuable tool for selectivity profiling when co‑expressing or comparing retroviral proteases in a single assay system.

Technical Documentation Hub

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